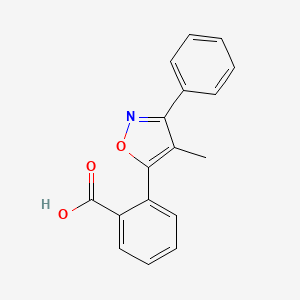

2-(4-Methyl-3-phenyl-1,2-oxazol-5-yl)benzoic acid

Description

Properties

CAS No. |

63826-31-3 |

|---|---|

Molecular Formula |

C17H13NO3 |

Molecular Weight |

279.29 g/mol |

IUPAC Name |

2-(4-methyl-3-phenyl-1,2-oxazol-5-yl)benzoic acid |

InChI |

InChI=1S/C17H13NO3/c1-11-15(12-7-3-2-4-8-12)18-21-16(11)13-9-5-6-10-14(13)17(19)20/h2-10H,1H3,(H,19,20) |

InChI Key |

QUJRXOAKSSZTHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(ON=C1C2=CC=CC=C2)C3=CC=CC=C3C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methyl-3-phenylisoxazol-5-yl)benzoic acid typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method is the (3 + 2) cycloaddition reaction, where nitrile oxides are generated in situ from the corresponding oximes using chlorinating agents like N-chlorosuccinimide (NCS) in the presence of a base such as triethylamine. The nitrile oxide then reacts with an alkyne to form the isoxazole ring .

Industrial Production Methods: In industrial settings, the synthesis of isoxazole derivatives often employs metal catalysts such as copper (I) or ruthenium (II) to enhance the reaction efficiency and yield. due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity, there is a growing interest in developing metal-free synthetic routes .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methyl-3-phenylisoxazol-5-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid (HNO3), halogens (Cl2, Br2), and sulfuric acid (H2SO4).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: HNO3 in sulfuric acid for nitration, Cl2 or Br2 in the presence of a Lewis acid for halogenation, H2SO4 for sulfonation.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Nitro, halo, and sulfonic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that derivatives of 2-(4-Methyl-3-phenyl-1,2-oxazol-5-yl)benzoic acid exhibit significant antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Cancer Research : Preliminary studies indicate potential applications in oncology. The compound has shown promise in inhibiting cancer cell proliferation in certain types of tumors, suggesting a role in cancer therapeutics .

Materials Science

Polymer Additives : The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties. Its ability to act as a stabilizer helps improve the longevity and performance of various polymer products .

Photoactive Materials : Due to its unique electronic properties, this compound is being studied for use in photoactive materials, which can be applied in solar cells and photodetectors. Its ability to absorb light efficiently can enhance the performance of these devices .

Analytical Chemistry

Chromatographic Applications : The compound is utilized as a standard reference material in chromatographic techniques such as High Performance Liquid Chromatography (HPLC). Its stability and defined chemical properties make it suitable for calibration purposes .

Spectroscopic Studies : It serves as an important reagent in spectroscopic studies, aiding in the identification and quantification of other compounds through methods like UV-visible spectroscopy and NMR spectroscopy .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Methyl-3-phenylisoxazol-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. Additionally, it can interact with DNA or proteins, affecting cellular functions and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(4-methyl-3-phenyl-1,2-oxazol-5-yl)benzoic acid with structurally related heterocyclic compounds, emphasizing differences in core rings, substituents, and biological activities.

Table 1: Comparative Analysis of Structurally Related Heterocyclic Compounds

Key Structural and Functional Comparisons

Core Heterocycle Differences :

- 1,2-Oxazole vs. 1,2,4-Oxadiazole : The 1,2-oxazole in the target compound has lower aromatic stabilization compared to the 1,2,4-oxadiazole due to fewer electronegative atoms, affecting reactivity and metabolic stability .

- Dihydro-1,2-oxazole : Partial saturation in HAB-439 reduces aromaticity, increasing conformational flexibility but decreasing thermal stability compared to fully aromatic analogs .

Functional Group Impact :

- Benzoic Acid vs. Phosphonic Acid : The benzoic acid group (pKa ~4.2) offers moderate acidity and hydrogen-bonding capacity, whereas the phosphonic acid in HAB-439 (pKa ~2) is more acidic, enhancing solubility in aqueous environments .

- Amide vs. Ester Derivatives : The benzamide in the oxadiazole derivative () lacks the ionizable carboxylate group, reducing solubility but improving membrane permeability .

Biological Activity Trends: Oxazolone Derivatives: The 1,3-oxazolone in exhibits antitumor activity, likely due to its electrophilic α,β-unsaturated ketone moiety, which is absent in the target compound .

Physicochemical Properties

- Solubility: The benzoic acid group in the target compound enhances solubility in polar solvents (e.g., DMF, ethanol) compared to the amide derivative .

- Thermal Stability : 1,2,4-Oxadiazoles (e.g., ) generally exhibit higher thermal stability than 1,2-oxazoles due to greater aromaticity .

Biological Activity

2-(4-Methyl-3-phenyl-1,2-oxazol-5-yl)benzoic acid, with the CAS number 63826-31-3, is a compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

- Molecular Formula : CHN O

- Molecular Weight : 279.29 g/mol

- LogP : 4.01520

- PSA (Polar Surface Area) : 63.33 Ų

Biological Activity Overview

The biological activities of this compound have been investigated across various studies. The compound exhibits a range of pharmacological properties, primarily focusing on antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that compounds containing the oxazole nucleus, including derivatives like this compound, demonstrate significant antimicrobial activity. For instance:

| Compound | Activity | MIC (µg/mL) | Target Organisms |

|---|---|---|---|

| 4b | Antibacterial | 62.5 | Bacillus subtilis, Staphylococcus aureus, Escherichia coli |

| 2 | Antibiofilm | Not specified | Enterococcus faecium |

The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .

Anti-inflammatory Activity

The anti-inflammatory potential of oxazole derivatives has been documented in several studies. While specific data on this compound is limited, related compounds have been noted for their ability to inhibit inflammatory pathways without exhibiting genotoxic effects . This suggests that modifications to the oxazole structure can enhance biological activity while maintaining safety profiles.

Case Studies and Research Findings

-

Synthesis and Evaluation :

A study synthesized various oxazole derivatives and evaluated their biological activities. Among these compounds, those with a similar structure to this compound exhibited promising antibacterial properties . -

Genotoxicity Assessment :

Investigations into the genotoxicity of related oxazole compounds revealed that while some exhibited weak mutagenic potential, structural modifications significantly reduced this effect . This highlights the importance of chemical structure in determining both efficacy and safety. -

Mechanism of Action :

The mechanism by which oxazole derivatives exert their antimicrobial effects may involve interference with bacterial cell wall synthesis or inhibition of specific metabolic pathways . Further studies are required to elucidate the precise mechanisms for this compound.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Methyl-3-phenyl-1,2-oxazol-5-yl)benzoic acid, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : A typical approach involves cyclocondensation of substituted benzoyl chlorides with hydroxylamine derivatives to form the oxazole ring. For example, refluxing methyl 3-amino-4-hydroxybenzoate with aryl acids in excess (e.g., 4-methylphenylacetic acid) under acidic conditions can yield the target compound . Optimization includes:

- Temperature control (110–130°C) to balance reaction rate and byproduct formation.

- Use of catalysts like PCl₃ or POCl₃ to enhance cyclization efficiency.

- Monitoring reaction progress via TLC or HPLC to identify intermediate stages.

Yield improvements are achieved by purifying intermediates (e.g., column chromatography) and optimizing stoichiometry (1:1.2 molar ratio of amine to aryl acid).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- X-ray crystallography : Employ SHELXL for structure refinement, leveraging high-resolution data to resolve positional disorder in the oxazole ring . Preprocessing with WinGX or ORTEP-3 ensures accurate thermal parameter modeling .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.1–8.3 ppm) and oxazole methyl groups (δ 2.4–2.6 ppm).

- IR : Confirm carboxylic acid O–H stretches (2500–3000 cm⁻¹) and C=O vibrations (1680–1720 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental crystallographic data and computational modeling results for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., torsional flexibility in the oxazole-phenyl linkage) or inadequate density functional theory (DFT) parameters. Strategies include:

- Refinement : Use SHELXL’s TWIN/BASF commands to model twinning or disorder .

- Computational Calibration : Compare multiple DFT functionals (B3LYP vs. M06-2X) with experimental bond lengths/angles. Adjust solvent models (e.g., COSMO) to mimic crystallographic environments .

- Validation : Cross-check hydrogen-bonding motifs with graph set analysis (e.g., Etter’s rules) to identify missing interactions .

Q. What strategies are recommended for analyzing hydrogen-bonding networks in the crystal lattice of this benzoic acid derivative?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s formalism to classify motifs (e.g., R₂²(8) for dimeric carboxylic acid interactions). Use Mercury Software to visualize and quantify H-bond distances/angles .

- Energy Frameworks : Calculate interaction energies (e.g., via CrystalExplorer) to rank contributions from dispersive vs. electrostatic forces.

- Thermal Ellipsoids : Assess disorder using SHELXL’s ADPs to distinguish static vs. dynamic H-bonding .

Q. How should metabolic stability assays be designed to evaluate the pharmacokinetic potential of this compound?

- Methodological Answer :

- In Vitro Models : Use hepatic microsomes (human/rat) with NADPH cofactors to measure oxidative metabolism. Monitor depletion via LC-MS/MS, calculating intrinsic clearance (CLint) .

- Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites. Compare fragmentation patterns with synthetic standards (e.g., hydroxylated oxazole derivatives).

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks.

Data Analysis and Validation

Q. What statistical methods are appropriate for validating crystallographic data quality in studies involving this compound?

- Methodological Answer :

- Rmerge and CC1/2 : Ensure data completeness (>95%) and low merging residuals (Rmerge < 5%) for high-resolution datasets.

- Hirshfeld Surface Analysis : Quantify close contacts (e.g., C–H···O interactions) using CrystalExplorer to validate packing efficiency.

- Powell Plot : Correlate ADPs with thermal motion to identify lattice strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.